molecular formula C18H25Cl3N6 B2941679 4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)benzene-1,2-diamine trihydrochloride CAS No. 1431697-77-6

4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)benzene-1,2-diamine trihydrochloride

Cat. No.: B2941679
CAS No.: 1431697-77-6
M. Wt: 431.79
InChI Key: URIONEIMXRTDNB-UHFFFAOYSA-N
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Description

Introduction to 4-(6-(4-Methylpiperazin-1-yl)-1H-Benzo[d]imidazol-2-yl)Benzene-1,2-diamine Trihydrochloride in Academic Research

This compound (CAS: 1431697-77-6) is a benzimidazole-derived compound with a molecular formula of $$ \text{C}{18}\text{H}{25}\text{Cl}{3}\text{N}{6} $$ and a molecular weight of 431.79 g/mol. Its structure integrates a benzimidazole core substituted with a 4-methylpiperazine group at the C-6 position and a 1,2-diaminobenzene moiety at the C-2 position, forming a trihydrochloride salt to enhance solubility and stability.

Benzimidazoles are recognized as privileged scaffolds in medicinal chemistry due to their versatile pharmacological profiles, including antimicrobial, anticancer, and antitubercular activities. The addition of a piperazine ring at the C-2 position has been shown to improve binding interactions with biological targets such as tubulin, a critical protein in cytoskeletal dynamics. This compound’s unique structural features—including hydrogen bond donors/acceptors, π-π stacking capability, and hydrophobic interactions—enable robust engagement with macromolecular targets.

Historical Development and Research Evolution of the Compound

The development of this compound is rooted in the broader exploration of benzimidazole derivatives for therapeutic applications. Early research on benzimidazoles focused on their anthelmintic properties, exemplified by albendazole and mebendazole. However, the discovery of benzimidazole’s tubulin-modulating activity in the 2000s spurred interest in repurposing these compounds for oncology.

A pivotal advancement occurred when researchers introduced piperazine substituents to the benzimidazole scaffold to enhance solubility and target affinity. For example, studies demonstrated that piperazine-containing benzimidazoles exhibit improved binding to tubulin’s colchicine site, disrupting polymerization in cancer cells. The specific substitution at the C-6 position with 4-methylpiperazine in this compound was first reported in patent literature circa 2010, with subsequent academic investigations validating its synthetic feasibility and biological potential.

The trihydrochloride salt form emerged as a solution to the poor aqueous solubility of early benzimidazole derivatives. This modification facilitated in vitro and in vivo testing by improving bioavailability, as evidenced by its adoption in preclinical studies targeting glioblastoma and breast cancer cell lines. Recent work has also explored its utility as a building block for metal-organic frameworks (MOFs), leveraging its diaminobenzene moiety for covalent functionalization in materials science.

Table 1: Key Structural and Functional Attributes of the Compound

Attribute Description
Core scaffold Benzimidazole with 1,2-diaminobenzene at C-2
Substituent at C-6 4-Methylpiperazine group
Salt form Trihydrochloride (enhances solubility and crystallinity)
Molecular weight 431.79 g/mol
Key interactions Hydrogen bonding, π-π stacking, hydrophobic interactions
Primary research focus Anticancer activity, tubulin modulation, MOF synthesis

Properties

IUPAC Name

4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]benzene-1,2-diamine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6.3ClH/c1-23-6-8-24(9-7-23)13-3-5-16-17(11-13)22-18(21-16)12-2-4-14(19)15(20)10-12;;;/h2-5,10-11H,6-9,19-20H2,1H3,(H,21,22);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIONEIMXRTDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC(=C(C=C4)N)N.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)benzene-1,2-diamine trihydrochloride typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.

    Introduction of the Piperazine Moiety: The benzimidazole intermediate is then reacted with 4-methylpiperazine, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Functionalization: The resulting compound is further functionalized to introduce the benzene-1,2-diamine group, followed by conversion to the trihydrochloride salt form using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Amine Groups

  • Aromatic Diamine (Benzene-1,2-diamine):

    • Undergoes Schiff base formation with aldehydes/ketones (e.g., condensation with 5-fluoropyridine-2-carbonitrile in methanol/acetic acid) .

    • Participates in alkylation (e.g., reaction with methyl iodide in acetonitrile/NaCNBH₃) .

  • Tertiary Amine (Piperazine):

    • Forms quaternary ammonium salts with alkyl halides (e.g., ethyl bromide in DMF) .

    • Acts as a ligand in metal coordination complexes (e.g., with Cu²⁺ or Fe³⁺).

Benzimidazole Core

  • Electrophilic Substitution:

    • Nitration (HNO₃/H₂SO₄) occurs at the 5-position of the benzimidazole ring .

    • Halogenation (Br₂/FeBr₃) favors the 4- and 7-positions .

  • N-Alkylation:

    • Reacts with alkylating agents (e.g., methyl triflate) at the 1-position nitrogen .

Table 2: Stability Under Various Conditions

ConditionObservationSource
Aqueous solution (pH 7)Stable for 24 hours at 25°C
Acidic (pH <3)Rapid hydrolysis of piperazine group
Oxidative (H₂O₂)Degrades via imidazole ring cleavage
Light exposureNo significant degradation

Degradation products include 4-(6-amino-1H-benzimidazol-2-yl)benzene-1,2-diamine (under acidic conditions) and N-oxides (under oxidative conditions) .

Analytical Characterization

  • HPLC: Retention time = 8.2 min (C18 column, 70:30 H₂O:MeCN) .

  • NMR (DMSO-d₆):

    • δ 8.1 ppm (benzimidazole H), δ 3.4 ppm (piperazine CH₂), δ 6.8 ppm (aromatic diamine H) .

This compound’s reactivity is leveraged in medicinal chemistry for designing kinase inhibitors and fluorescent probes . Controlled storage (dry, inert atmosphere) is critical to maintaining stability .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has potential as a pharmacophore due to the presence of the benzimidazole and piperazine moieties, which are known to exhibit a range of biological activities including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The benzimidazole core is a common feature in many drugs, and the piperazine ring is known to enhance the bioavailability and pharmacokinetic properties of compounds.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic structure and potential for functionalization.

Mechanism of Action

The mechanism of action of 4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)benzene-1,2-diamine trihydrochloride would depend on its specific application. In a biological context, it might interact with various molecular targets such as enzymes or receptors. The benzimidazole moiety could inhibit enzyme activity by binding to the active site, while the piperazine ring might enhance binding affinity and selectivity.

Comparison with Similar Compounds

Key Physicochemical Properties (Table 1):

Property Value/Description
Molecular Formula C₁₈H₂₅Cl₃N₆
Molecular Weight 431.79 g/mol
Storage Conditions Inert atmosphere, Room Temperature
Hazard Statements H302, H315, H319, H335
Precautionary Measures Avoid inhalation, wear protective gloves, and rinse eyes if exposed (P261, P280, etc.)

The compound’s hazard profile includes risks of acute toxicity (oral), skin/eye irritation, and respiratory tract irritation . No boiling point data is currently available.

Comparison with Similar Compounds

Below is a generalized comparison framework:

Structural and Functional Analogues:

Benzimidazole Derivatives with Piperazine Substituents: Compounds like albendazole (anthelmintic) and dutasteride (5α-reductase inhibitor) share the benzimidazole core but lack the diaminobenzene group. The addition of the 4-methylpiperazine moiety in the target compound may enhance solubility and receptor binding affinity compared to simpler analogs.

Diaminobenzene-Containing Compounds: Dabrafenib (anticancer agent) incorporates a diaminobenzene group but is fused with a thiophene ring. The trihydrochloride salt form of the target compound likely improves its stability and bioavailability compared to non-salt forms.

Trihydrochloride Salts :

  • Compounds such as imatinib mesylate (a hydrochloride salt) demonstrate that salt formation can enhance solubility and pharmacokinetics. The trihydrochloride form of the target compound may offer similar advantages over neutral analogs.

Limitations in Current Data:

  • No direct pharmacological or biochemical data (e.g., IC₅₀, binding affinity) is available in the provided evidence to quantify efficacy or selectivity against comparable compounds.
  • Hazard profiles (e.g., H302, H335) align with common benzimidazole derivatives, but toxicity comparisons require further experimental validation.

Notes

  • Methodological Constraints : The lack of boiling point and purity data in the evidence limits a full physicochemical comparison.
  • Research Gaps : Targeted studies on enzymatic activity, cellular uptake, and metabolic stability are needed to contextualize this compound’s advantages over existing analogs.

Biological Activity

4-(6-(4-Methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)benzene-1,2-diamine trihydrochloride (CAS No. 1431697-77-6) is a complex organic compound with significant biological activity. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. Its structure features a benzimidazole core, which is known for various pharmacological properties.

The molecular formula of this compound is C18H25Cl3N6, with a molecular weight of 431.79 g/mol. The compound is typically available in a trihydrochloride form, indicating the presence of three hydrochloride ions associated with the organic base.

PropertyValue
Molecular FormulaC18H25Cl3N6
Molecular Weight431.79 g/mol
CAS Number1431697-77-6
Purity≥95%
AppearanceGray to green solid

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an antagonist at certain receptor sites, potentially influencing pathways involved in cell proliferation and apoptosis. The presence of the piperazine moiety enhances its ability to penetrate biological membranes, contributing to its bioavailability.

Anticancer Activity

Research indicates that compounds similar to 4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)benzene-1,2-diamine exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzimidazole can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Research suggests that it may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . The piperazine component is known for its ability to enhance cognitive function and may contribute to neuroprotection by influencing serotonin and dopamine pathways.

Case Studies

  • Anticancer Efficacy : A study conducted on human breast cancer cells reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Neuroprotection : In animal models of Alzheimer's disease, administration of this compound improved cognitive function and reduced amyloid plaque accumulation, suggesting a potential role in preventing neurodegeneration .

Q & A

Basic: What experimental precautions are critical when handling 4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)benzene-1,2-diamine trihydrochloride to ensure safety and stability?

Answer:

  • Ventilation: Conduct synthesis and handling in fume hoods to minimize inhalation risks .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact, as similar benzimidazole derivatives cause irritation .
  • Storage: Store in sealed glass containers at 2–8°C in dry, dark conditions to prevent hydrolysis or degradation .
  • Spill Management: Use inert absorbents (e.g., vermiculite) for spills. Avoid flushing into drains due to potential environmental toxicity .

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

  • Reaction Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates, as seen in analogous benzimidazole syntheses .
  • Catalyst Screening: Test palladium or copper catalysts for cross-coupling steps to reduce byproducts. For example, Pd(OAc)₂ improved yields in related piperazine-linked compounds .
  • Purification: Employ gradient column chromatography (silica gel, methanol/dichloromethane) followed by recrystallization in ethanol/water mixtures to isolate high-purity product .

Basic: What analytical methods are recommended for characterizing purity and structural integrity?

Answer:

  • NMR Spectroscopy: Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm benzimidazole and piperazine moieties. Compare peaks to reference spectra of structurally related compounds .
  • HPLC: Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm to assess purity (>95%) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ calc. for C₁₈H₂₅N₇·3HCl) .

Advanced: How can computational reaction path search methods elucidate mechanistic pathways in its synthesis?

Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and intermediates in key steps (e.g., benzimidazole cyclization). ICReDD’s workflow combines these with experimental validation to identify energetically favorable pathways .
  • Machine Learning: Train models on reaction databases to predict optimal conditions (e.g., temperature, solvent) for imidazole ring formation, reducing trial-and-error experimentation .

Advanced: What strategies resolve discrepancies between predicted and observed biological activities in receptor-binding assays?

Answer:

  • Comparative Analysis: Replicate assays under varied conditions (pH, temperature) to identify confounding factors. For example, histamine receptor binding may vary due to protonation states of the piperazine group .
  • Control Experiments: Use known H1/H4 receptor antagonists (e.g., JNJ 7777120) as benchmarks to validate assay reliability .
  • Data Normalization: Apply statistical tools (e.g., ANOVA) to distinguish signal noise from true activity, referencing methodological frameworks in chemical biology .

Advanced: How do researchers design stability studies to evaluate degradation pathways under physiological conditions?

Answer:

  • Forced Degradation: Expose the compound to stress conditions:
    • Thermal: 40–60°C for 14 days.
    • Hydrolytic: pH 1–13 buffers at 37°C.
    • Oxidative: 3% H₂O₂.
      Monitor degradation via HPLC-MS to identify labile sites (e.g., hydrolysis of the trihydrochloride salt) .
  • Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Basic: What solubility profiles should be assessed for this compound in preclinical studies?

Answer:

  • Solvent Screening: Test solubility in PBS (pH 7.4), DMSO, and ethanol using nephelometry or UV-Vis spectroscopy. Piperazine derivatives often exhibit pH-dependent solubility due to amine protonation .
  • Partition Coefficients (LogP): Determine via shake-flask method to predict membrane permeability. Target LogP <3 for optimal bioavailability .

Advanced: How can researchers validate target engagement in cellular models using this compound?

Answer:

  • CRISPR Knockout: Generate H1/H4 receptor knockout cell lines to confirm specificity. Compare activity in wild-type vs. knockout models .
  • Fluorescence Tagging: Conjugate the compound with BODIPY fluorophores for live-cell imaging to track receptor binding in real time .

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